molecular formula C25H26N4O2S2 B11128497 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one

5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11128497
M. Wt: 478.6 g/mol
InChI Key: WZUBMXFXNDSMQD-MOSHPQCFSA-N
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Description

The compound “5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one” is a complex organic molecule that features multiple functional groups, including a thiazolidinone ring, a pyridopyrimidine core, and an isobutylamino substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through a multi-step process involving the formation of key intermediates. One possible synthetic route is as follows:

    Formation of the Pyridopyrimidine Core: The pyridopyrimidine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde, followed by cyclization.

    Introduction of the Isobutylamino Group: The isobutylamino group can be introduced via nucleophilic substitution using isobutylamine.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Final Coupling Reaction: The final step involves coupling the pyridopyrimidine intermediate with the thiazolidinone intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the isobutylamino group.

    Reduction: Reduction reactions could target the pyridopyrimidine core or the thiazolidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

This compound could have a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O2S2/c1-15(2)14-26-21-19(23(30)28-12-8-9-16(3)22(28)27-21)13-20-24(31)29(25(32)33-20)17(4)18-10-6-5-7-11-18/h5-13,15,17,26H,14H2,1-4H3/b20-13-

InChI Key

WZUBMXFXNDSMQD-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCC(C)C

Origin of Product

United States

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